molecular formula C13H20N4O3 B8667814 Ethyl 4-[(4-methoxypyrimidin-2-yl)amino]piperidine-1-carboxylate CAS No. 951004-20-9

Ethyl 4-[(4-methoxypyrimidin-2-yl)amino]piperidine-1-carboxylate

Cat. No. B8667814
Key on ui cas rn: 951004-20-9
M. Wt: 280.32 g/mol
InChI Key: YSXPHJHTNWDFDQ-UHFFFAOYSA-N
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Patent
US07855194B2

Procedure details

A mixture of 2-chloro-4-methoxy-pyrimidine (3.64 g, 25.21 mmol, 1.0 equiv; commercially available) and 4-amino-piperidine-1-carboxylic acid ethyl ester (4.34 g, 25.21 mmol, 1.0 equiv; commercially available) in anhydrous NMP (32 mL) was heated by microwave irradiation to 200° C. for 15 min. The organic phase was concentrated under reduced pressure and the residue extracted with ethyl acetate (3×50 mL) from a solution of 1 M NaOH (100 mL). The combined organic phases were dried over MgSO4 and the product purified with column chromatography on silica eluting with heptane/ethyl acetate (1:1) providing 2.93 g (42%) of the title compound. MS (ISP): 281.3 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
32 mL
Type
solvent
Reaction Step Three
Yield
42%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][N:3]=1.[CH2:10]([O:12][C:13]([N:15]1[CH2:20][CH2:19][CH:18]([NH2:21])[CH2:17][CH2:16]1)=[O:14])[CH3:11]>CN1C(=O)CCC1>[CH2:10]([O:12][C:13]([N:15]1[CH2:16][CH2:17][CH:18]([NH:21][C:2]2[N:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][N:3]=2)[CH2:19][CH2:20]1)=[O:14])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)N1CCC(CC1)N
Step Three
Name
Quantity
32 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with ethyl acetate (3×50 mL) from a solution of 1 M NaOH (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the product purified with column chromatography on silica eluting with heptane/ethyl acetate (1:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)N1CCC(CC1)NC1=NC=CC(=N1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.93 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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